molecular formula C8H7N5O8 B13753812 N-Ethyl-N,2,4,6-tetranitroaniline CAS No. 6052-13-7

N-Ethyl-N,2,4,6-tetranitroaniline

Cat. No.: B13753812
CAS No.: 6052-13-7
M. Wt: 301.17 g/mol
InChI Key: AWOPOGMEMRZDQH-UHFFFAOYSA-N
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Description

Context within the Field of Polynitroaromatic Energetic Materials Research

Polynitroaromatic compounds are a class of materials characterized by the presence of multiple nitro groups (NO₂) attached to an aromatic ring structure. This chemical arrangement often leads to high energy content and explosive properties. N-Ethyl-N,2,4,6-tetranitroaniline fits within the sub-family of nitramines, which feature a nitro group attached to a nitrogen atom. nih.gov

The field of polynitroaromatic energetic materials research has historically been driven by military applications, focusing on compounds that can serve as powerful and reliable explosives. nih.gov Tetryl (B1194171), the methyl analogue of Ethyl Tetryl, was historically significant as a booster explosive. wikipedia.org Boosters are sensitive secondary explosives used in small quantities to initiate the detonation of a larger, less sensitive main charge. wikipedia.org Tetryl was also used in detonators and as a bursting charge in small-caliber projectiles, valued for producing better fragmentation than Trinitrotoluene (TNT). wikipedia.org

Research in this area often involves comparing the performance characteristics of different compounds. For instance, Tetryl is known to be more easily detonated than ammonium (B1175870) picrate (B76445) or TNT. wikipedia.org However, the research trajectory has seen a move towards more stable and powerful explosives like RDX (Research Department Explosive) and HMX (High Melting Explosive), which have largely superseded Tetryl in modern applications. ontosight.ai Despite this shift, compounds like Tetryl and its ethyl analogue remain subjects of academic interest for their historical importance and for understanding the structure-property relationships within the nitramine family. ontosight.ai

Academic Significance and Research Trajectory

The academic study of this compound and its relatives is rooted in the broader history of explosives development. Tetryl was first synthesized in 1877 and saw extensive use during World War I and World War II. wikipedia.org Consequently, a significant body of early research focused on its synthesis, stability, and performance for military use.

In the post-war era, the research trajectory shifted. With the advent of more advanced explosives, the academic focus moved from large-scale production to more fundamental scientific inquiry. ontosight.ai Research now often centers on the precise measurement of physical and thermochemical properties, the study of decomposition mechanisms, and the environmental fate of these compounds. nih.govresearchgate.net For example, thermochemical investigations of nitramines, including Ethyl Tetryl, were conducted to determine properties such as enthalpy and entropy of fusion, which are crucial for understanding the material's stability and energy content. nist.gov

The continued academic significance of these compounds lies in their utility as benchmark materials. By studying the effects of substituting a methyl group (in Tetryl) with an ethyl group (in Ethyl Tetryl), researchers can gain insights into how small molecular changes influence critical properties like density, sensitivity, and detonation performance. This contributes to the fundamental knowledge base required for the rational design of new energetic materials.

Overview of Key Research Areas and Methodologies

Research into this compound encompasses several key areas, employing a range of chemical and analytical methodologies.

Synthesis: The synthesis of Ethyl Tetryl's analogue, Tetryl, has been historically achieved by the slow mixing of dimethylaniline with concentrated nitric acid in the presence of sulfuric acid. wikipedia.orgsciencemadness.org More modern and general methods for the N-alkylation of aniline (B41778) derivatives, which could be adapted for Ethyl Tetryl synthesis, utilize catalysts like Palladium on carbon (Pd/C) in a process known as reductive amination. jocpr.com These methods are often preferred in a laboratory setting for their selectivity and milder reaction conditions. jocpr.com

Structural and Physicochemical Characterization: A critical aspect of research is the detailed characterization of the compound's structure and properties. X-ray crystallography is a primary technique used to determine the precise three-dimensional arrangement of atoms in the crystalline solid. For example, the crystal structure of Tetryl was determined to have a P 1 21/c 1 space group. nih.gov This information is vital for correlating molecular structure with macroscopic properties.

Other methodologies are used to determine fundamental physicochemical properties. These include differential scanning calorimetry to measure melting points and enthalpies of fusion, and density measurements. nist.govnoaa.gov The solubility of the compound in various solvents is also a key parameter, typically determined through standard laboratory procedures. wikipedia.orgguidechem.com

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇N₅O₈ nist.gov
Molecular Weight301.17 g/mol nist.govguidechem.com
Melting Point (Tfus)374.3 K (101.15 °C) nist.gov
Enthalpy of Fusion (ΔfusH)22.2 kJ/mol nist.gov
Entropy of Fusion (ΔfusS)59.3 J/mol·K nist.gov
Water Solubility60 mg/L (at 22 °C) guidechem.com

Performance Evaluation: The performance of an energetic material is its most defining characteristic. For explosives, a key metric is the detonation velocity, which is the speed at which the detonation wave travels through the material. The detonation velocity of Tetryl is reported to be 7,570 m/s. wikipedia.org While specific data for Ethyl Tetryl is less common in general literature, its performance is expected to be comparable to Tetryl. These values are measured using specialized high-speed diagnostic equipment.

Comparative Properties of Related Polynitroaromatic Compounds

CompoundChemical FormulaDensity (g/cm³)Melting Point (°C)Detonation Velocity (m/s)
This compound (Ethyl Tetryl)C₈H₇N₅O₈Not widely reported101.15Not widely reported
Tetryl (N-Methyl-N,2,4,6-tetranitroaniline)C₇H₅N₅O₈1.73129.57,570 wikipedia.orgsciencemadness.org
TNT (2,4,6-Trinitrotoluene)C₇H₅N₃O₆1.65480.96,900

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6052-13-7

Molecular Formula

C8H7N5O8

Molecular Weight

301.17 g/mol

IUPAC Name

N-ethyl-N-(2,4,6-trinitrophenyl)nitramide

InChI

InChI=1S/C8H7N5O8/c1-2-9(13(20)21)8-6(11(16)17)3-5(10(14)15)4-7(8)12(18)19/h3-4H,2H2,1H3

InChI Key

AWOPOGMEMRZDQH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of N Ethyl N,2,4,6 Tetranitroaniline

Established and Novel Synthetic Routes for N-Ethyl-N,2,4,6-tetranitroaniline

The creation of this compound, also known as Ethyl Tetryl (B1194171), relies on multi-step synthetic sequences that are carefully controlled to achieve the desired polynitrated structure.

The core of the synthesis involves the nitration of an aniline (B41778) derivative. Nitration reactions on aromatic rings are classic examples of electrophilic aromatic substitution. youtube.com The regiochemistry of the nitration is crucial. In the synthesis of related compounds like tetryl (N-Methyl-N,2,4,6-tetranitroaniline), dimethylaniline is treated with a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgsciencemadness.org This powerful nitrating mixture generates the nitronium ion (NO2+), the active electrophile. youtube.comyoutube.com

For the synthesis of this compound, a similar strategy starting with N-ethylaniline would be employed. The ethylamino group (-NHCH2CH3) is an activating group and an ortho-, para-director. youtube.com However, under the harsh acidic conditions of nitration, the amino group is protonated to form anilinium ions, which are deactivating and meta-directing. youtube.com To achieve the desired 2,4,6-trinitro substitution pattern on the aromatic ring, the directing influence of the amino group must be carefully managed. Often, this involves a protection strategy where the amino group is acylated to form an amide. The amide is still an ortho-, para-director but is less activating, allowing for more controlled nitration. youtube.com Subsequent hydrolysis of the amide regenerates the amino group.

The final nitration step involves the introduction of a nitro group onto the ethylamino nitrogen, forming the N-nitro or nitramine functionality. This step typically requires strong nitrating agents.

Alkylation is a key step in introducing the ethyl group onto the aniline nitrogen. The N-alkylation of anilines is a fundamental reaction in organic synthesis. jocpr.com However, controlling the extent of alkylation can be challenging as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation. nih.govyoutube.com

To synthesize N-ethylaniline, one common method is the reductive amination of acetaldehyde (B116499) with aniline. jocpr.com Another approach involves the direct alkylation of aniline with an ethylating agent like ethyl iodide. youtube.com In the context of polynitroaniline synthesis, the timing of the alkylation step is critical. It can be performed before or after the nitration of the aromatic ring. Performing alkylation on a polynitroaniline, such as 2,4,6-trinitroaniline (B3268610) (picramide), would involve the reaction of the highly electron-deficient amine with an ethylating agent. wikipedia.org

Novel methods for selective monoalkylation of amines are continually being developed, which could offer more efficient routes to precursors like N-ethylaniline. nih.gov For instance, the use of N-aminopyridinium salts as ammonia (B1221849) surrogates has been shown to be effective for the synthesis of secondary amines without overalkylation. nih.gov

A plausible multistep synthesis for this compound would likely begin with N-ethylaniline. nih.gov This precursor would first undergo nitration to introduce three nitro groups onto the aromatic ring at the 2, 4, and 6 positions, yielding N-ethyl-2,4,6-trinitroaniline. This intermediate would then be subjected to a further nitration step to add the fourth nitro group to the nitrogen of the ethylamino group.

An alternative sequence could start with the nitration of aniline to produce 2,4,6-trinitroaniline. wikipedia.org This intermediate would then be ethylated on the amino nitrogen. The choice of synthetic route would depend on factors such as yield, safety, and the availability of starting materials.

Precursor Chemistry and Intermediate Characterization

The primary precursors for the synthesis of this compound are N-ethylaniline and 2,4,6-trinitroaniline. wikipedia.orgnih.govguidechem.com N-ethylaniline is a commercially available liquid that turns brown on exposure to air and light. nih.gov 2,4,6-Trinitroaniline, also known as picramide, is a yellow to red crystalline solid. wikipedia.org

Key intermediates in the synthesis would include N-ethyl-2,4,6-trinitroaniline. The characterization of these intermediates is essential to ensure the success of each synthetic step. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be used to confirm the structure and purity of the isolated compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound6052-13-7C8H7N5O8301.17
N-Ethylaniline103-69-5C8H11N121.18
2,4,6-Trinitroaniline489-98-5C6H4N4O6228.12
N-Nitroso-N-ethylaniline612-64-6C8H10N2O150.18

Derivatization and Functionalization Strategies

The chemical structure of this compound allows for various derivatization reactions, particularly at the amino group before the final N-nitration step.

N-Nitroso compounds are characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom. N-nitroso-N-ethylaniline is a known compound that can be formed from N-ethylaniline. caymanchem.comnih.gov It is a member of the N-nitrosamine class. caymanchem.com In the context of polynitroaniline synthesis, an analogous intermediate, N-nitroso-N-ethyl-2,4,6-trinitroaniline, could potentially be formed.

The formation of an N-nitroso derivative from a secondary amine like N-ethyl-2,4,6-trinitroaniline would typically involve reaction with a nitrosating agent, such as nitrous acid (generated from sodium nitrite (B80452) and a strong acid). The N-nitroso group can be a useful intermediate in organic synthesis. For instance, N-nitroso compounds can be oxidized to N-nitro compounds. This provides an alternative pathway for the final step in the synthesis of this compound, potentially offering milder reaction conditions compared to direct nitration.

Exploration of Analogous Structures through Chemical Transformation

The synthesis of analogous structures to this compound, such as its methyl and butyl homologs, has been documented. These syntheses typically follow a similar two-step pathway, starting with the corresponding N-alkylaniline.

For instance, the synthesis of N-methyl-N,2,4,6-tetranitroaniline (tetryl) begins with the nitrosation of N-methylaniline, followed by nitration. Similarly, N-butyl-N,2,4,6-tetranitroaniline can be prepared from N-butylaniline.

It is important to note that the available literature primarily describes the synthesis of these analogous structures from different starting materials, rather than the chemical transformation of this compound into these analogs. The high degree of nitration and the presence of the sensitive nitramine functionality make the selective chemical transformation of the ethyl group in this compound a challenging synthetic endeavor.

The following table provides an overview of some analogous structures:

Compound NameStarting Material
N-Methyl-N,2,4,6-tetranitroaniline (Tetryl)N-Methylaniline
N-Butyl-N,2,4,6-tetranitroanilineN-Butylaniline

Reaction Mechanisms in Synthesis

The synthesis of this compound involves two key reaction mechanisms: the nitrosation of a secondary amine and the electrophilic aromatic substitution (nitration) of a substituted benzene (B151609) ring, coupled with the oxidation of the N-nitroso group.

Mechanism of Nitrosation:

The formation of N-ethyl-N-phenylnitrosamine proceeds via the reaction of N-ethylaniline with the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The lone pair of electrons on the nitrogen atom of the secondary amine (N-ethylaniline) acts as a nucleophile, attacking the electrophilic nitrosonium ion. This is followed by deprotonation to yield the stable N-nitrosamine.

Mechanism of Nitration:

The subsequent nitration of N-ethyl-N-phenylnitrosamine is a more complex process. It involves electrophilic aromatic substitution on the phenyl ring by the nitronium ion (NO₂⁺), which is generated from the mixture of nitric and sulfuric acids. The N-ethyl-N-nitrosoamino group is an activating group, directing the incoming electrophiles to the ortho and para positions of the aromatic ring. The reaction proceeds through a series of steps to introduce three nitro groups at the 2, 4, and 6 positions.

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Studies

To date, a complete single-crystal X-ray diffraction study for N-Ethyl-N,2,4,6-tetranitroaniline has not been reported in publicly accessible literature. However, extensive crystallographic data is available for its close structural analog, N-Methyl-N,2,4,6-tetranitroaniline (tetryl), which can be used to infer the likely structural characteristics of the ethyl derivative.

Based on the known structure of tetryl (B1194171), the this compound molecule is expected to adopt a non-planar conformation. The steric hindrance imposed by the ortho-nitro groups and the N-nitro group forces the ethylamino group out of the plane of the benzene (B151609) ring. In tetryl, the angle between the plane of the nitroamine group and the benzene ring is significant, and a similar arrangement is anticipated for the ethyl analog. The presence of the additional methylene (B1212753) group in the ethyl substituent is likely to introduce further conformational flexibility. The bond lengths and angles within the 2,4,6-trinitrophenyl moiety are expected to be consistent with those observed in other polynitroaromatic compounds.

The crystal packing of this compound would be dictated by a complex interplay of intermolecular forces. In polynitroaromatic compounds, crystal packing is often dense, which contributes to their high density and detonation performance. It is plausible that the ethyl derivative would form layered structures or other intricate three-dimensional networks in the solid state, similar to what is observed in many nitroaromatic explosives.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

The FT-IR and Raman spectra would be dominated by strong absorptions corresponding to the nitro group vibrations. Key expected vibrational frequencies are summarized in the table below. The C-H stretching and bending vibrations of the ethyl group and the aromatic ring would also be present, providing further confirmation of the molecular structure.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-NO₂Asymmetric Stretch1550 - 1600
Ar-NO₂Asymmetric Stretch1520 - 1560
Ar-NO₂Symmetric Stretch1340 - 1370
N-NO₂Symmetric Stretch1280 - 1320
C-NStretch1100 - 1200
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is indispensable for confirming the molecular structure of organic compounds. Although a full NMR analysis for this compound is not published, data for the related N-ethyl-2,4,6-trinitroaniline provides valuable insight into the expected chemical shifts. scispace.com

In the ¹H NMR spectrum, the ethyl group would exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the nitroamine group. The aromatic protons would appear as a singlet due to the symmetrical substitution pattern on the benzene ring.

The ¹³C NMR spectrum would show distinct signals for the ethyl carbons and the aromatic carbons. The carbons bearing the nitro groups would be significantly deshielded and appear at lower field.

Proton Environment Expected Chemical Shift (ppm) Multiplicity
Aromatic-H~9.0Singlet
-N-CH₂-CH₃~4.0Quartet
-N-CH₂-CH₃~1.5Triplet
Carbon Environment Expected Chemical Shift (ppm)
C-NO₂ (ortho, para)140 - 150
C-N135 - 145
C-H (aromatic)120 - 130
-N-CH₂-45 - 55
-CH₃10 - 20

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 301, corresponding to its molecular weight. nih.gov

The fragmentation of nitroaromatic compounds under EI conditions is well-documented and typically involves the loss of nitro groups (NO₂) and other small neutral fragments. nih.gov The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragmentation pathways are expected to include:

Loss of a nitro group (-NO₂), leading to a fragment at m/z 255.

Loss of the ethyl group (-C₂H₅), resulting in a fragment at m/z 272.

Cleavage of the N-N bond of the nitroamine group.

Sequential loss of multiple nitro groups.

The study of these fragmentation patterns is crucial for the unambiguous identification of the compound and for distinguishing it from its isomers and related compounds.

Polymorphism and Phase Transitions in this compound and Related Nitramines

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a well-documented phenomenon in many energetic materials, including nitramines. Different polymorphs of the same compound can exhibit significant variations in their physical and chemical properties, such as density, melting point, solubility, and sensitivity to initiation. These differences arise from the distinct arrangements of molecules in the crystal lattice.

The study of phase transitions, the transformations between these polymorphic forms, is crucial for understanding the behavior of energetic materials under different environmental conditions, such as changes in temperature and pressure. For instance, the transition from a less sensitive to a more sensitive polymorph can have significant safety implications.

Research into the polymorphism of nitramines has revealed complex phase behaviors. For example, the well-studied explosive HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) is known to exist in at least four polymorphic forms (α, β, γ, and δ), with the β → δ transition being of particular interest due to the increased sensitivity of the δ form. aip.orgresearchgate.netaip.org These studies often employ techniques like differential scanning calorimetry (DSC) to investigate the energetic changes associated with phase transitions. rsc.org

Characterization of Different Crystalline Forms

Detailed characterization of the crystalline forms of this compound is essential for establishing a comprehensive understanding of its solid-state chemistry. While specific crystallographic data for multiple polymorphs of Ethyl Tetryl are not extensively reported in publicly available literature, information on its fundamental properties and those of its close analog, Tetryl (N-Methyl-N,2,4,6-tetranitroaniline), provides a basis for comparison and prediction.

This compound is a yellow crystalline solid. ontosight.ai Its melting point has been reported to be 96°C. One study determined its density to be 1.63 g/cm³ when subjected to a pressure of 1500 kg/cm ².

Thermochemical investigations have been conducted on a series of nitramines, including this compound. A key study by Krien, Licht, and Zierath in 1973 utilized differential scanning calorimetry (DSC) to measure the heats of fusion for several nitramines that melt before decomposing. researchgate.net This work is a significant source of thermodynamic data for these compounds.

The following table summarizes some of the known physical and thermochemical properties of this compound and related nitramines.

Compound NameMelting Point (°C)Density (g/cm³)Enthalpy of Fusion (kJ/mol)
This compound (Ethyl Tetryl) 961.63 (at 1500 kg/cm ²)Data not explicitly found in searches
N-Methyl-N,2,4,6-tetranitroaniline (Tetryl) 129.51.7325.86
2,4,6-Trinitrotoluene (TNT) 80.71.65422.3
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) 282 (decomposes)1.91 (β-form)Undergoes solid-solid phase transitions
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) 205.51.8235.2

Data compiled from various sources. Note that the density of Ethyl Tetryl was measured under high pressure.

Influence of Polymorphism on Solid-State Properties

The existence of different crystalline forms, or polymorphs, directly influences the solid-state properties of a material. For energetic materials like this compound, these properties are of paramount importance as they dictate the material's performance and safety characteristics.

The arrangement of molecules in the crystal lattice affects the intermolecular forces, which in turn determines the density of the material. A denser polymorph generally indicates a more efficient packing of molecules, which can lead to a higher detonation velocity and pressure. It is a known principle that the detonation characteristics of high-energy materials are dependent on their crystal packing. mdpi.com

The melting point is another critical property that varies between polymorphs. A lower melting point can be advantageous for melt-cast explosive formulations but may also indicate lower thermal stability. The sensitivity of an explosive to stimuli such as impact, friction, and electrostatic discharge is also highly dependent on its crystalline form. Generally, less stable, higher-energy polymorphs tend to be more sensitive.

Further research focusing on the isolation and characterization of different crystalline forms of this compound would be invaluable in fully understanding its solid-state behavior and its potential applications as an energetic material.

Computational Chemistry and Theoretical Modeling of N Ethyl N,2,4,6 Tetranitroaniline

Quantum Chemical Calculations

Quantum chemical calculations, which are rooted in the principles of quantum mechanics, have been instrumental in characterizing N-Ethyl-N,2,4,6-tetranitroaniline. Methodologies such as Density Functional Theory (DFT) and ab initio methods have been employed to provide a detailed picture of the molecule's electronic structure and energetics.

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of a molecule is typically the determination of its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For this compound, these calculations are crucial for understanding the interplay between the ethyl group, the nitro groups, and the aniline (B41778) backbone.

The molecular formula of this compound is C8H7N5O8, and it has a molecular weight of approximately 301.17 g/mol . guidechem.com The presence of multiple nitro groups, powerful electron-withdrawing groups, significantly influences the electronic distribution within the molecule. The aromatic ring is activated towards nucleophilic attack, and the nitrogen of the ethylamino group is rendered less basic.

Table 1: Computed Molecular Properties of this compound

PropertyValue
Molecular FormulaC8H7N5O8
Molecular Weight301.171 g/mol guidechem.com
Topological Polar Surface Area187 Ų guidechem.com
Rotatable Bond Count2 guidechem.com
Hydrogen Bond Acceptor Count9 guidechem.com

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, these predictions are vital for its identification and characterization.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is particularly sensitive to the molecule's structure and bonding. Computational models can calculate the vibrational frequencies and intensities, which correspond to the stretching and bending of chemical bonds. The characteristic vibrational modes of the nitro groups (NO2) and the C-N bonds are of particular interest in energetic materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structure elucidation. Quantum chemical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, providing a detailed map of the electronic environment around each nucleus.

Thermodynamic Property Predictions

The thermodynamic properties of an energetic material are of paramount importance for assessing its stability and energy output. Computational methods allow for the prediction of key thermodynamic parameters, such as the heat of formation and lattice energy.

The heat of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For an explosive, a higher positive heat of formation often correlates with a greater energy release upon detonation. The NIST Chemistry WebBook provides condensed phase thermochemistry data for the related compound tetryl (B1194171) (N-Methyl-N,2,4,6-tetranitroaniline), which can serve as a benchmark for theoretical predictions of its ethyl analog. nist.govnist.gov

Lattice energy is the energy required to separate one mole of a solid ionic compound into its gaseous ions. In the context of molecular crystals, it represents the strength of the intermolecular forces holding the molecules together in the crystal lattice. A higher lattice energy generally implies a more stable and less sensitive explosive.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the collective behavior of many molecules over time. This approach is essential for understanding the properties of this compound in its solid or liquid state.

Investigation of Molecular Behavior in Condensed Phases

MD simulations can model the arrangement and motion of molecules in a crystal lattice or in a liquid. This allows researchers to investigate phenomena such as phase transitions, melting, and the distribution of intermolecular interactions. For an energetic material, the packing of molecules in the crystal and the nature of the intermolecular forces are critical factors influencing its density, stability, and detonation properties.

Simulation of Thermal and Mechanical Response

A key application of MD simulations in the study of energetic materials is the investigation of their response to external stimuli such as heat and mechanical shock. By simulating the behavior of the material at different temperatures and pressures, researchers can gain insights into the initial steps of thermal decomposition and the mechanisms of shock-induced initiation of detonation. These simulations can help to predict the sensitivity of this compound to accidental ignition, a crucial aspect of its safety profile.

Theoretical Prediction of Energetic Properties

Detonation Velocity and Pressure Calculations

The detonation velocity and pressure are key indicators of an explosive's performance. For aromatic nitro compounds like Ethyl-tetryl, these properties are influenced by the compound's elemental composition, density, and heat of formation. dtic.mil Theoretical calculations, often employing density functional theory (DFT), are crucial for predicting these parameters. chem-soc.si

Detonation Velocities of Related Aromatic Nitro-Explosives

Explosive Name Abbreviation Detonation Velocity (m/s) Test Density (g/cm³)
1,3,5-trinitrobenzene TNB 7,450 1.60
Trinitrotoluene TNT 6,900 1.60
Trinitroaniline TNA 7,300 1.72
Tetryl 7,570 1.71
Picric acid TNP 7,350 1.70

Data sourced from Wikipedia's "Table of explosive detonation velocities". wikipedia.org

Sensitivity Prediction and Trigger Bond Analysis

The sensitivity of an explosive material is a critical safety parameter. Theoretical methods can be employed to predict sensitivity by analyzing the molecule's electronic structure and identifying the "trigger bond" – the weakest bond that is most likely to break first upon initiation, leading to detonation. This analysis often involves calculating bond dissociation energies (BDEs) and Wiberg bond indices. A lower BDE for a particular bond indicates it is more susceptible to breaking.

Structure-Property Relationships from Theoretical Models

Theoretical models are instrumental in establishing relationships between the molecular structure of an energetic material and its properties. For instance, the presence of nitro groups (-NO2) is fundamental to the explosive nature of this compound. The number and position of these groups on the benzene (B151609) ring, as well as the nature of the substituent on the amino group (in this case, an ethyl group), significantly influence the compound's density, detonation velocity, and stability.

The rotation of the nitro groups relative to the plane of the six-membered ring, as well as the conformation of the N-nitroamine group, can impact the crystal packing and, consequently, the bulk properties of the material. researchgate.net Computational models can explore these conformational possibilities and their energetic consequences, providing a deeper understanding of how molecular architecture dictates macroscopic behavior.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. core.ac.uknih.gov By mapping properties like normalized contact distance (dnorm) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. core.ac.uk These surfaces are typically color-coded, with red areas indicating shorter contacts (stronger interactions) and blue areas representing longer contacts. core.ac.uk

For complex organic molecules, H···H interactions often make the most significant contribution to the crystal packing. nih.govnih.gov In a related complex, H···H contacts accounted for 39.5% of the intermolecular interactions. lupinepublishers.com Other important interactions include those involving oxygen, nitrogen, and carbon atoms. nih.govresearchgate.net The shape-index, another property that can be mapped onto the Hirshfeld surface, helps to identify features like π-π stacking interactions, which are indicated by the presence of adjacent red and blue triangles. lupinepublishers.com This detailed analysis of non-covalent interactions is crucial for understanding the crystal packing, which in turn influences the density and sensitivity of the energetic material. core.ac.uk Theoretical studies on similar molecules demonstrate the utility of Hirshfeld surface analysis in elucidating these critical packing features. nih.govnih.govnih.gov

Decomposition Mechanisms and Kinetic Studies

Thermal Decomposition Pathways and Products

Identification of Intermediate Species and Primary Decomposition Reactions

Research indicates that the primary step in the thermal decomposition of many aromatic nitramines, including compounds structurally similar to N-Ethyl-N,2,4,6-tetranitroaniline, is the scission of the N-NO2 bond. ias.ac.in This initial bond breaking is a key event that initiates a cascade of further reactions.

While specific studies on this compound are limited, analogous compounds provide insight into the likely intermediate species. For instance, in the decomposition of tetryl (B1194171) (N-methyl-N,2,4,6-tetranitroaniline), intermediates such as N-methyl-2,4,6-trinitroaniline and picric acid have been identified. ias.ac.in By analogy, the decomposition of this compound would be expected to produce N-ethyl-2,4,6-trinitroaniline. Further degradation of these intermediates leads to the formation of various gaseous products.

Mechanistic Proposals for Nitro Group Reduction and Ring Cleavage

Following the initial N-NO2 bond scission, the subsequent decomposition involves complex processes including nitro group reduction and cleavage of the aromatic ring. The reduction of nitro groups is a common pathway in the decomposition of nitroaromatic compounds and can proceed through various mechanisms, often involving electron transfer. wikipedia.orgorganic-chemistry.orgnih.gov The presence of multiple nitro groups on the benzene (B151609) ring of this compound makes these reduction pathways particularly significant.

The cleavage of the aromatic ring is a more energy-intensive process that typically occurs at later stages of decomposition or under more severe conditions. This process leads to the formation of smaller gaseous molecules. The specific mechanisms for ring cleavage in this compound are not extensively detailed in the available literature, but it is understood to be a critical step in the complete decomposition of the molecule.

Kinetics of Thermal Decomposition

The study of the kinetics of thermal decomposition provides quantitative data on the rates of reaction and the energy barriers involved. This information is essential for assessing the thermal stability of this compound and for developing models to predict its behavior over time.

Determination of Kinetic Parameters (Activation Energies, Pre-exponential Factors)

Kinetic studies on compounds similar to this compound have shown that the decomposition process can be characterized by specific kinetic parameters. The activation energy (Ea) and the pre-exponential factor (A) are key parameters derived from these studies. For a series of polynitroaliphatic species containing nitramino groups, activation energies for decomposition in solution were found to be in the narrow range of 150–170 kJ mol−1. researchgate.net

The following table presents kinetic parameters for the thermal decomposition of related nitroaromatic compounds, which can provide an estimate for the behavior of this compound.

CompoundActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)MethodReference
2,2',4,4',6,6'-hexanitrostilbene (HNS)197Not ReportedKissinger scielo.br
α-HMXVaries significantly with crystalline formNot ReportedNot Specified scielo.br
β-HMXVaries significantly with crystalline formNot ReportedNot Specified scielo.br
PETNVaries with crystalline form and acidityNot ReportedNot Specified scielo.br

Note: The data in this table is for related compounds and should be considered as indicative for this compound.

Autocatalytic Phenomena in Decomposition Processes

Shock and Impact Induced Decomposition Mechanisms (Theoretical and Experimental Mechanistic Studies)

Beyond thermal decomposition, the response of this compound to mechanical stimuli such as shock and impact is of paramount importance for its application as an explosive. Under these conditions, the decomposition mechanisms can differ significantly from those observed under slow heating.

Theoretical and experimental studies on related compounds suggest that under shock initiation, C-NO2 bond homolysis is the predominant initial reaction. dtic.mil Impact initiation, however, may involve a mixture of C-NO2 bond breaking and reactions of the substituents on the aromatic ring. dtic.mil The extreme pressures and temperatures generated during shock and impact events can open up new reaction pathways that are not accessible under thermal conditions. The primary hazard associated with such initiation is the blast from an instantaneous explosion. nih.gov

Environmental Degradation Pathways (Academic Chemical Studies)

Photolytic Degradation Mechanisms

No specific data found in academic literature.

Chemical and Biological Transformation Processes in Environmental Matrices

No specific data found in academic literature.

It is recommended that future research efforts be directed towards understanding the environmental behavior of this compound to address this knowledge gap, especially if the compound has been used or disposed of in the environment. Such studies would be crucial for assessing its potential environmental impact and developing remediation strategies.

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a primary and robust method for the analysis of N-Ethyl-N,2,4,6-tetranitroaniline and related nitroaromatic compounds. nih.gov Its application is essential for determining the purity of the compound and for monitoring the progress of its synthesis and decomposition reactions.

Development of Stationary Phases and Mobile Phase Systems

The successful separation of this compound from its precursors, by-products, and degradation products hinges on the appropriate selection of stationary and mobile phases. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of such energetic materials. dtic.mil

C18 columns are frequently utilized as the stationary phase, offering excellent separation capabilities for a range of nitroaromatic compounds. embrapa.brthermofisher.com The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of an acid like formic acid to improve peak shape and resolution. embrapa.brthermofisher.com Gradient elution, where the composition of the mobile phase is varied over the course of the analysis, is often necessary to achieve optimal separation of complex mixtures containing compounds with a wide range of polarities. For instance, a gradient program might start with a higher percentage of the aqueous phase and gradually increase the organic solvent concentration to elute more strongly retained components. embrapa.br

Table 1: Example HPLC Parameters for Nitroaromatic Compound Analysis

ParameterValue
Column C18, 100 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV or Mass Spectrometry (MS)

Scalable Preparative Separation for Impurity Isolation

For the definitive identification of impurities, their isolation in sufficient quantities for further spectroscopic analysis (e.g., NMR, MS) is required. Scalable preparative HPLC is the method of choice for this purpose. By employing larger dimension columns and higher flow rates, milligram to gram quantities of impurities can be separated from the main this compound peak. The principles of separation remain the same as in analytical HPLC, but the instrumentation and column are adapted for larger sample loads. The collected fractions corresponding to the impurity peaks can then be concentrated, and the isolated compounds subjected to structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Trace Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is particularly useful for identifying volatile degradation products and trace impurities that may be present in the sample. researchgate.net The coupling of a gas chromatograph, which separates the components of a mixture, to a mass spectrometer, which provides detailed structural information, allows for the confident identification of unknown compounds. dtic.mil Pyrolysis-GC-MS, a technique where the sample is thermally decomposed before entering the GC column, can be employed to study the thermal decomposition pathways of energetic materials like this compound. dtic.mil

Hyphenated Techniques (e.g., LC-MS/MS, GC-IR) for Comprehensive Analysis

The coupling of multiple analytical techniques, known as hyphenation, provides a more comprehensive and powerful approach to the analysis of complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the trace analysis of compounds in complex matrices. youtube.comnih.gov In this method, the effluent from the HPLC is directed into a tandem mass spectrometer. The first mass spectrometer selects a specific ion (the precursor ion), which is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and allows for the quantification of target analytes at very low levels, even in the presence of interfering substances. youtube.com LC-MS/MS is particularly valuable for detecting and quantifying trace impurities and degradation products of this compound. embrapa.br

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation power of GC with the structural identification capabilities of infrared spectroscopy. alwsci.com As components elute from the GC column, they pass through an IR cell where their infrared spectrum is recorded. This provides a unique "fingerprint" of the molecule, aiding in its identification, especially for isomers that may have similar mass spectra. nih.gov GC-IR is a valuable tool for the analysis of complex mixtures of volatile compounds and can be used to identify the products of this compound decomposition. alwsci.com

Electrochemical Methods for Redox Behavior Studies

Electrochemical methods, such as cyclic voltammetry, are instrumental in studying the redox properties of nitroaromatic compounds. nih.gov The reduction potential of a nitroaromatic compound is a key parameter that influences its reactivity and biological activity. dtic.milacs.org By measuring the potential at which the compound is reduced, insights into its electron-accepting capabilities can be gained. nih.gov These studies are crucial for understanding the environmental fate and potential toxicity of this compound, as reductive transformations are often a primary degradation pathway for nitroaromatic compounds in the environment. dtic.mil Linear free-energy relationships have been developed that correlate the one-electron reduction potential of nitroaromatic compounds with their reduction rates. acs.org

In-Situ Spectroscopic Monitoring of Reactions and Decompositions

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions and decomposition processes without the need for sample extraction. Techniques such as UV-Vis, Raman, and infrared spectroscopy can be coupled to reaction vessels or decomposition chambers to track the changes in the chemical composition of the sample over time. This provides valuable kinetic and mechanistic information about the formation and degradation of this compound. For example, the disappearance of the starting material and the appearance of product peaks can be monitored to determine reaction rates and identify reaction intermediates. This approach is critical for optimizing synthesis conditions and for understanding the stability and decomposition mechanisms of this energetic material.

Q & A

Q. What synthetic routes are used for N-methyl-N,2,4,6-tetranitroaniline (Tetryl), and how do reaction parameters influence nitro group positioning?

Tetryl is synthesized via a two-step process:

  • Step 1 : Condensation of methylamine with 2,4-dinitrochlorobenzene forms N-methyl-2,4-dinitroaniline.
  • Step 2 : Nitration with concentrated HNO₃ (>90%) introduces the third nitro group at the 6-position. Key parameters include temperature (50–60°C) and acid concentration to avoid incomplete nitration or byproduct formation. Excess nitric acid ensures full conversion .

Q. How is the molecular structure of Tetryl validated, and what techniques confirm nitro group orientation?

  • X-ray crystallography confirms the planar benzene ring with nitro groups at 2,4,6-positions and the N-methylnitramine group.
  • Infrared spectroscopy identifies NO₂ symmetric/asymmetric stretches (1530–1350 cm⁻¹).
  • ¹H NMR resolves the methyl group (δ 3.2–3.5 ppm). Computational models (e.g., ab initioMODPOT/VRDDO) refine bond angles and predict stability .

Q. What are the primary thermal and explosive properties of Tetryl, and how are they measured experimentally?

  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~180°C, with complete degradation by 290°C.
  • Detonation velocity : 7570 m/s (EXPLO5 code), outperforming TNT but lower than TNBD.
  • Impact sensitivity : Determined via drop-weight tests (50 cm height for 50% ignition probability) .

Advanced Research Questions

Q. How do subchronic toxicity studies in rodents resolve contradictions in Tetryl’s metabolic pathways?

  • Experimental design : F344 rats are exposed to Tetryl (500–5000 ppm) in diets for 14–90 days. Dose-response curves identify NOAELs (no-observed-adverse-effect levels) and LOAELs.
  • Metabolomics : LC-MS/MS detects nitro-reduced metabolites (e.g., N-methyl-2,4-dinitroaniline) in hepatic microsomes, revealing species-specific cytochrome P450 activity discrepancies between in vitro and in vivo models .

Q. What computational methods predict Tetryl’s detonation performance and bond dissociation energies (BDEs)?

  • EXPLO5 thermochemical code : Uses the Becker-Kistiakowsky-Wilson equation to calculate detonation velocity (D) and pressure (P). For Tetryl, D = 7570 m/s, P = 25.2 GPa.
  • Ab initio calculations : Identify "target bonds" (weakest C-NO₂ bonds) with BDEs < 200 kJ/mol, correlating with impact sensitivity. These guide safer explosive design .

Q. How do microbial consortia enhance Tetryl bioremediation in contaminated soils?

  • Ex situ bioreactors : Combine Pseudomonas spp. (nitroreductase activity) and fungi (Phanerochaete chrysosporium) for sequential nitro-group reduction and aromatic ring cleavage.
  • Kinetic validation : HPLC monitors degradation intermediates (e.g., 2,4-dinitroaniline). Bioaugmentation improves degradation rates by 40% compared to monocultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.